Cas no 2034209-92-0 (N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide structure](https://www.kuujia.com/scimg/cas/2034209-92-0x500.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- F6556-7448
- 2034209-92-0
- N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide
- N-(1-(benzofuran-2-yl)propan-2-yl)thiophene-3-carboxamide
- AKOS026697262
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- Inchi: 1S/C16H15NO2S/c1-11(17-16(18)13-6-7-20-10-13)8-14-9-12-4-2-3-5-15(12)19-14/h2-7,9-11H,8H2,1H3,(H,17,18)
- InChI Key: CQGZIHVTVYPAEE-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(NC(C)CC1=CC2C=CC=CC=2O1)=O
Computed Properties
- Exact Mass: 285.08234989g/mol
- Monoisotopic Mass: 285.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 70.5Ų
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-7448-75mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-10μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-3mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-4mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-30mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-1mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-10mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-2μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-40mg |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6556-7448-5μmol |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide |
2034209-92-0 | 5μmol |
$63.0 | 2023-09-08 |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide Related Literature
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide
Introduction to N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide (CAS No. 2034209-92-0)
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide, identified by its CAS number 2034209-92-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both benzofuran and thiophene heterocyclic moieties, which are known for their diverse biological activities and potential therapeutic applications.
The structural framework of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide incorporates a propanyl chain linking the benzofuran ring to a thiophene carboxamide group. This unique arrangement of functional groups makes it a promising candidate for further exploration in drug discovery and development. The benzofuran moiety is particularly noteworthy, as it is frequently encountered in natural products and bioactive molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their ability to modulate biological pathways effectively. The thiophene ring, in particular, is celebrated for its role in various pharmacological applications, including the development of antifungal, antiviral, and anti-inflammatory agents. The combination of these two heterocycles in N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide suggests a multifaceted pharmacological profile that warrants thorough investigation.
The carboxamide group at the 3-position of the thiophene ring introduces a polar functional moiety that can enhance solubility and binding affinity to biological targets. This feature is particularly advantageous in drug design, as it allows for better interaction with proteins and enzymes involved in disease pathways. Additionally, the propanyl chain serves as a linker that can fine-tune the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of modern chemical techniques in accessing complex pharmaceutical intermediates.
In the realm of medicinal chemistry, N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide has emerged as a key intermediate in the development of novel therapeutic agents. Researchers have leveraged its structural features to design derivatives with enhanced biological activity and improved pharmacokinetic profiles. For instance, modifications at the benzofuran ring have been explored to modulate receptor binding affinity, while alterations at the thiophene carboxamide moiety have aimed at enhancing metabolic stability and reducing toxicity.
The potential applications of this compound are vast and span across multiple therapeutic areas. Preliminary studies have suggested its efficacy in inhibiting key enzymes involved in inflammatory responses, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its interaction with mitochondrial DNA repair mechanisms has raised interest in its potential role in cancer therapy.
The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process for N-[1-(1-benzofuran-2-yli)propan--2--yli]thiophene--3--carboxamide derivatives. Molecular docking studies have been instrumental in identifying lead compounds with high binding affinity to target proteins, while virtual screening has enabled rapid evaluation of large chemical libraries. These computational approaches complement traditional experimental methods and provide valuable insights into the structure-function relationships of novel molecules.
The future prospects for N-[1-(1-benzofuran--2-yli)propan--2--yli]thiophene--3--carboxamide are promising, with ongoing research focused on optimizing its pharmacological properties and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like N-[1-(1-benzofuran--2-yli)propan--2--yli]thiophene--3--carboxamide will play a pivotal role in shaping next-generation therapeutics.
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